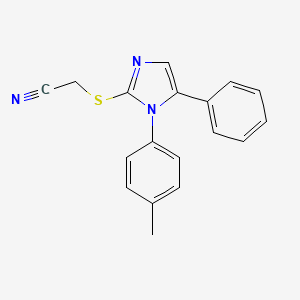

(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

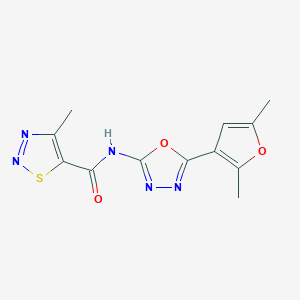

The synthesis of similar compounds has been reported in the literature . The title compounds have been synthesized from the lead molecule 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This reacted with thionyl chloride to give acid chloride and with hydrazine hydrate to afford hydrazide. The hydrazide on condensation with substituted aromatic aldehydes gave Schiff base; these on reaction with N - (4-methoxyphenyl) piperazine and thioglycolic acid furnished the title compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the lead molecule with thionyl chloride to give acid chloride, the reaction of the acid chloride with hydrazine hydrate to afford hydrazide, the condensation of the hydrazide with substituted aromatic aldehydes to give Schiff base, and the reaction of the Schiff base with N - (4-methoxyphenyl) piperazine and thioglycolic acid to furnish the title compounds .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone:

Neurodegenerative Disease Research

This compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its structure allows it to interact with specific neural receptors and enzymes, potentially inhibiting the progression of these diseases by modulating neurotransmitter levels and reducing oxidative stress .

Psychiatric Disorder Treatment

The compound’s interaction with dopamine and serotonin receptors makes it a candidate for treating psychiatric disorders like schizophrenia and depression. By modulating these neurotransmitter systems, it may help alleviate symptoms and improve cognitive function .

Cancer Research

Research has indicated that this compound might possess anti-cancer properties. Its ability to interfere with cell signaling pathways and induce apoptosis in cancer cells makes it a promising candidate for developing new cancer therapies .

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation, making it useful in treating chronic inflammatory conditions such as rheumatoid arthritis .

Diabetes Treatment

Research has suggested that this compound could play a role in diabetes management. It may improve insulin sensitivity and regulate blood glucose levels, providing a new avenue for diabetes treatment.

These applications highlight the versatility and potential of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone in various fields of scientific research.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Future Directions

The future directions for research on this compound could include further investigation into its potential applications, given its structural similarity to quinolones which are known to have various medicinal properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, could be beneficial.

properties

IUPAC Name |

[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O2/c1-33-22-10-7-19(8-11-22)27(32)24-18-29-25-12-9-20(28)17-23(25)26(24)31-15-13-30(14-16-31)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPXIXIIOAHKIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2493296.png)

![N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2493300.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2493303.png)

![8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2493307.png)

![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)

![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)

![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)

![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)